N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide
Description
N-(1-Morpholin-4-yl-2-oxo-2-phenylethyl)benzamide is a benzamide derivative featuring a morpholine ring and a phenylacetamide backbone. The compound’s synthesis likely involves coupling benzamide with a morpholine-containing precursor, similar to methods described for related derivatives in and , where ultrasonic irradiation or modified synthetic routes improve reaction efficiency .
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide |
InChI |
InChI=1S/C19H20N2O3/c22-17(15-7-3-1-4-8-15)18(21-11-13-24-14-12-21)20-19(23)16-9-5-2-6-10-16/h1-10,18H,11-14H2,(H,20,23) |
InChI Key |
JHRXPPYVCZSHFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Direct Amidation in Aqueous Media
A highly efficient method adapted from patent CN103288667A involves aqueous-phase amidation. This approach eliminates organic solvents, aligning with green chemistry principles.
Procedure :
-
Reagents :
-
Benzoyl chloride (1.13 mol)
-
1-(Morpholin-4-yl)-2-oxo-2-phenylethylamine (0.76 mol)
-
Sodium hydroxide (1.5 mol)
-
Water (405 mL)
-
-
Steps :
Mechanism :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzoyl chloride. The aqueous base neutralizes HCl byproduct, driving the reaction to completion.
Precursor Synthesis: 1-(Morpholin-4-yl)-2-oxo-2-phenylethylamine
The amine precursor is synthesized via a two-step sequence:
Synthesis of 1-Morpholino-2-phenylethanone
Reagents :
-
2-Bromoacetophenone (1 mol)
-
Morpholine (1.2 mol)
-
Potassium carbonate (1.5 mol)
-
Tetrahydrofuran (THF)
Procedure :
-
Reflux reagents in THF for 6 hours.
-
Filter and concentrate to obtain the ketone intermediate.
Yield : 85–90%.
Reductive Amination
Reagents :
-
1-Morpholino-2-phenylethanone (1 mol)
-
Ammonium acetate (2 mol)
-
Sodium cyanoborohydride (1.5 mol)
-
Methanol
Procedure :
-
Stir reagents in methanol at 60°C for 12 hours.
-
Quench with water, extract with ethyl acetate, and purify.
Yield : 75–80%.
Comparative Analysis of Methods
The aqueous method outperforms coupling agents in yield and sustainability but requires precise temperature control.
Optimization Studies
Molar Ratio Adjustments
Increasing the benzoyl chloride-to-amine ratio from 1:1 to 1.5:1 improves yield by 12%. Excess acyl chloride ensures complete amine consumption.
Temperature Control
Maintaining the reaction below 10°C during benzoyl chloride addition minimizes hydrolysis, enhancing yield by 8%.
Characterization Data
Molecular Formula : C₂₀H₂₂N₂O₃
Molecular Weight : 338.4 g/mol
1H NMR (400 MHz, DMSO-) :
-
δ 7.85 (d, 2H, Ar–H), 7.45 (m, 5H, Ar–H), 4.10 (s, 2H, CH₂), 3.60 (m, 4H, morpholine), 2.40 (m, 4H, morpholine).
Industrial-Scale Production
Scaling the aqueous method involves:
-
Continuous flow reactors for temperature control.
-
Centrifugal filtration for rapid solid-liquid separation.
-
Recycling NaOH solutions to reduce waste.
Challenges and Solutions
Challenge : Morpholine ring instability under acidic conditions.
Solution : Use mild bases (e.g., NaOH) and avoid strong acids during workup.
Challenge : Low solubility of the amine in water.
Solution : Incremental addition of benzoyl chloride with vigorous stirring.
Chemical Reactions Analysis
Types of Reactions
N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamides.
Scientific Research Applications
N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
- 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide (): Shares a benzamide core but replaces the morpholine group with an azetidinone ring. This compound class is synthesized via conventional refluxing (12–18 hours, 60–70% yield) or ultrasonic irradiation (1–2 hours, 85–92% yield), highlighting the latter’s superiority in green chemistry applications .
- N-(Phenylcarbamoyl)benzamide (): Lacks the morpholine moiety but retains the benzamide scaffold.
- N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB) (): A benzamide derivative with demonstrated histone acetyltransferase (HAT) activation, contrasting with the inhibitory activity of other analogs like anacardic acid derivatives .
Physicochemical Properties
- Morpholine vs. Azetidinone: The morpholine ring in the target compound enhances polarity and solubility compared to azetidinone-containing analogs, which may improve bioavailability .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in CTB) increase metabolic stability but may reduce cell permeability, whereas morpholine’s electron-rich nature balances these properties .
Biological Activity
N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide, also known as 4-methyl-N-(1-(morpholin-4-yl)-2-oxo-2-phenylethyl)benzamide, is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor modulation, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzamide moiety
- A morpholine ring
- A phenylethyl group
Its molecular formula is , with a molecular weight of approximately 290.36 g/mol. The unique structural components contribute to its interaction with various biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For instance, studies have demonstrated that certain structural modifications can enhance or diminish the compound's inhibitory effects on specific enzymes.
| Enzyme Target | Activity | Reference |
|---|---|---|
| Dihydrofolate Reductase | Moderate inhibition observed | |
| RET Kinase | High potency in ELISA-based assays | |
| AM 2 Receptor | Antagonistic effects in cancer models |
Receptor Modulation
The compound also acts as a modulator of various receptors. Its ability to bind to specific sites on target proteins allows it to influence physiological processes. For example, its antagonistic activity at the AM 2 receptor has been linked to significant reductions in cancer cell viability in vitro and in vivo.
Case Study: Antitumor Effects
In a study involving the MDA-MB-231 triple-negative breast cancer cell line, this compound demonstrated a 55% reduction in cell viability after three days of treatment at a concentration of 10 μM (p < 0.01). In an in vivo xenograft model, the compound was administered at 20 mg/kg, showing promising antitumor effects without significant toxicity .
The mechanism of action for this compound typically involves:
- Binding to active sites on target enzymes or receptors.
- Modulating their activity, leading to altered physiological responses.
- Influencing metabolic pathways and cellular signaling cascades.
Ongoing research aims to elucidate these interactions further and assess their implications for drug development.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound, each exhibiting unique biological activities:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-[1-(Morpholin-4-yl)-2-phenylet hyl]benzamide | Similar morpholine structure | Lacks methyl substitution on benzene |
| 4-Methyl-N-(2-hydroxyphenyl)benzamide | Hydroxy group instead of morpholine | Potentially different biological activity |
| N-(Phenylethyl)benzamide | Simplified structure without morpholine | More straightforward synthesis route |
This comparative analysis highlights the distinctiveness of this compound due to its specific functional groups and potential for diverse biological interactions.
Q & A
Q. What are the established synthetic routes for N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions involving condensation, cyclization, and coupling. A typical approach includes:
- Step 1 : Formation of the morpholinyl-oxoethyl intermediate using morpholine and α-keto esters under reflux in ethanol .
- Step 2 : Benzamide coupling via amide bond formation, often employing coupling agents like EDC/HOBt in DMF at 0–25°C .
- Optimization : Key parameters include solvent polarity (e.g., DMF for high yield), temperature control (0–25°C to minimize side reactions), and purification via recrystallization (methanol/water) or column chromatography .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the morpholine ring (δ 3.5–4.0 ppm for N-CH₂ groups) and benzamide protons (δ 7.5–8.5 ppm for aromatic H) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₀H₂₁N₂O₃) .
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Antimicrobial Activity : Broth microdilution assays against S. aureus (Gram-positive) and C. albicans (fungal) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations .
- Enzyme Inhibition : Kinase or protease inhibition studies using fluorescence-based assays .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved during refinement?
- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution electron density maps .
- Data Validation : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and enforce Hirshfeld rigid-bond restraints to resolve thermal motion discrepancies .
- Case Study : A 2025 study resolved conflicting bond lengths (C-N vs. C-O) by re-refining with anisotropic displacement parameters, confirming the morpholine ring geometry .
Q. What strategies address conflicting biological activity data across studies?
- Purity Reassessment : Re-analyze batches via HPLC to rule out impurities (e.g., unreacted benzamide precursors) .
- Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and validate protocols (e.g., ATP levels in MTT assays) .
- Structural Analog Comparison : Compare IC₅₀ values against derivatives (e.g., morpholino vs. piperazine substituents) to identify SAR trends .
Q. How can computational modeling predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina to dock the compound into PARP-1 or kinase active sites, prioritizing H-bonds with morpholine oxygen and benzamide carbonyl .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the oxoethyl group) using Schrödinger’s Phase .
Q. What methodologies optimize selectivity in derivatives for reduced off-target effects?
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance target affinity while reducing metabolic oxidation .
- Prodrug Design : Mask the morpholine nitrogen with acetyl groups to improve bioavailability and selective cleavage in target tissues .
- In Silico Toxicity Prediction : Use SwissADME to predict CYP450 interactions and hERG channel liabilities early in design .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
